2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
CAS No.: 2198845-31-5
Cat. No.: VC5005776
Molecular Formula: C16H17F3N4O
Molecular Weight: 338.334
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2198845-31-5 |
|---|---|
| Molecular Formula | C16H17F3N4O |
| Molecular Weight | 338.334 |
| IUPAC Name | 2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C16H17F3N4O/c17-16(18,19)13-3-1-4-14(22-13)24-11-12-5-9-23(10-6-12)15-20-7-2-8-21-15/h1-4,7-8,12H,5-6,9-11H2 |
| Standard InChI Key | VERNUAGTCAUCJC-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CC=N3 |
Introduction
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, the introduction of the trifluoromethylpyridine group, and the methoxy linkage. Common methods might involve nucleophilic substitution reactions and coupling reactions.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Pyrimidine formation | Pyrimidine precursors | High temperature, catalysts |
| 2 | Piperidine formation | Piperidine precursors | Acidic conditions, heating |
| 3 | Coupling reaction | Trifluoromethylpyridine, coupling agents | Solvents like DMF or DMSO, catalysts |
| 4 | Methoxy linkage | Methanol, base | Mild conditions, stirring |
Potential Applications
Compounds with similar structures are often investigated for their biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of a pyrimidine ring, which is a component of nucleic acids, suggests potential interactions with biological systems.
| Property | Potential Application |
|---|---|
| Antimicrobial | Inhibiting bacterial growth |
| Antiviral | Interfering with viral replication |
| Anticancer | Inhibiting cell proliferation |
Research Findings
While specific research findings on 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine are not available, related compounds have shown promising biological activities. For instance, pyrimidine derivatives are known for their role in therapeutic applications, including antiviral and anticancer treatments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume